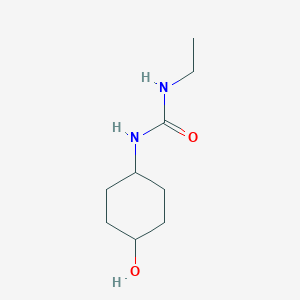

3-Ethyl-1-(4-hydroxycyclohexyl)urea

Description

Properties

IUPAC Name |

1-ethyl-3-(4-hydroxycyclohexyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIMVNHBVCPOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268838 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-79-5 | |

| Record name | N-Ethyl-N′-(trans-4-hydroxycyclohexyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1 4 Hydroxycyclohexyl Urea and Analogous Structures

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. youtube.com

The central feature of 3-Ethyl-1-(4-hydroxycyclohexyl)urea is the urea (B33335) functional group. The most common and reliable disconnection strategy for a urea linkage involves breaking the C-N bond, leading to an isocyanate and an amine as synthetic precursors. youtube.comorganic-chemistry.org In this case, two primary disconnection approaches are possible:

Disconnection A: Breaking the bond between the carbonyl carbon and the nitrogen of the ethylamino group. This leads to 4-hydroxycyclohexyl isocyanate and ethylamine (B1201723) as the key synthons.

Disconnection B: Breaking the bond between the carbonyl carbon and the nitrogen of the 4-hydroxycyclohexylamino group. This retrosynthetic step points to ethyl isocyanate and 4-aminocyclohexanol as the starting materials.

Both strategies are viable, and the choice often depends on the availability and reactivity of the respective precursors.

4-Aminocyclohexanol is a key cycloaliphatic amine precursor for the synthesis of this compound. It exists as both cis and trans isomers, and the stereochemistry of the final product is determined by the isomer used.

The synthesis of 4-aminocyclohexanol isomers has been a subject of considerable research. One approach involves the hydrogenation of p-acetamidophenol, followed by hydrolysis to yield a mixture of trans- and cis-4-aminocyclohexanol. google.comgoogle.com The separation of these isomers can be achieved through fractional crystallization. google.com A process for preparing trans-4-aminocyclohexanol (B47343) involves hydrogenating para-acetamidophenol to obtain a reaction solution with a trans/cis ratio of at least 1:1, followed by saponification and precipitation of the trans isomer. google.comgoogle.comnih.gov

More modern and stereoselective methods utilize enzymatic reactions. For instance, a one-pot synthesis combining a keto reductase (KRED) and an amine transaminase (ATA) can produce both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione (B43130) with high diastereomeric ratios. d-nb.inforesearchgate.net This biocatalytic approach offers a modular system where the choice of stereocomplementary enzymes dictates the final stereochemistry. d-nb.inforesearchgate.net

Another synthetic route to cis-4-aminocyclohexanol hydrochloride starts from cyclohexanone (B45756) oxime. chemicalbook.com The process involves a series of reactions including the addition of tert-butyl-hypochlorite, reaction with 1,3-cyclohexadiene, and subsequent hydrogenation. chemicalbook.com

Ethylamine is a simple and readily available primary alkyl amine that can serve as a precursor. Alternatively, ethyl isocyanate can be used directly. The synthesis of ethyl isocyanate can be achieved through various methods. One common industrial method is the phosgenation of ethylamine hydrochloride. google.com However, due to the high toxicity of phosgene (B1210022), alternative, safer reagents have been developed. rsc.orgresearchgate.net

A practical laboratory-scale synthesis of isocyanates from isonitriles has been reported, using inexpensive and readily available reagents like dimethyl sulfoxide (B87167) (DMSO) as an oxidant and trifluoroacetic anhydride (B1165640) as a catalyst. nih.govresearchgate.net Another approach involves the Staudinger-aza-Wittig reaction of alkyl azides with carbon dioxide, which offers a phosgene-free route to isocyanates. beilstein-journals.org

Classical and Modern Approaches to Urea Formation

The formation of the urea linkage is the final and crucial step in the synthesis of this compound.

The reaction between an isocyanate and an amine is the most direct and widely used method for synthesizing unsymmetrical ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not require a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards nucleophilic attack by the amine makes this a highly efficient transformation.

For the synthesis of this compound, this would involve reacting ethyl isocyanate with 4-aminocyclohexanol. The stereochemistry of the 4-aminocyclohexanol (cis or trans) will be retained in the final product. The trans isomer of 1-ethyl-3-(4-hydroxycyclohexyl)urea is a known compound. sigmaaldrich.com

Historically, phosgene (COCl₂) was a common reagent for the synthesis of ureas. rsc.orggoogle.comwikipedia.org It reacts with amines to form carbamoyl (B1232498) chlorides, which then react with another amine to yield the urea. wikipedia.org However, the extreme toxicity of phosgene gas has led to a significant decline in its laboratory use. researchgate.netwikipedia.org

Triphosgene (B27547), a solid and therefore safer-to-handle crystalline compound, serves as a substitute for phosgene. rsc.orgcommonorganicchemistry.comnih.gov In solution, triphosgene generates phosgene in situ. commonorganicchemistry.com The synthesis of unsymmetrical ureas using triphosgene can be achieved in a one-pot procedure by the sequential addition of two different amines. nih.govmdpi.com For the synthesis of this compound, 4-aminocyclohexanol would be reacted with triphosgene to form an intermediate isocyanate, which would then be reacted with ethylamine. mdpi.com Careful control of reaction conditions is necessary to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Isocyanate-Amine Coupling Reactions

Generation of Isocyanate Intermediates (e.g., 4-Hydroxycyclohexyl Isocyanate)

A primary and highly effective route to ureas is the reaction of an isocyanate with a primary or secondary amine. In the context of synthesizing this compound, this would typically involve the reaction between ethyl isocyanate and 4-aminocyclohexanol or, alternatively, the reaction of 4-hydroxycyclohexyl isocyanate with ethylamine.

The generation of the key intermediate, 4-hydroxycyclohexyl isocyanate, would start from 4-aminocyclohexanol. The direct conversion of an amine to an isocyanate is commonly achieved through reaction with phosgene (COCl₂) or a phosgene equivalent like triphosgene. However, the presence of the free hydroxyl group in 4-aminocyclohexanol would interfere with this reaction. Therefore, a protection strategy (see section 2.4) for the hydroxyl group is necessary before the formation of the isocyanate.

The general two-step process would be:

Protection of the hydroxyl group of 4-aminocyclohexanol.

Reaction of the protected amino group with phosgene or a phosgene equivalent to form the protected 4-isocyanatocyclohexanol.

An alternative, though less common for this specific substrate, is the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically rearranged to an isocyanate. researchgate.net This would involve converting a carboxylic acid derivative of cyclohexane (B81311) into the corresponding isocyanate.

Carbodiimide-Mediated Coupling Strategies

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful reagents for facilitating the formation of amide and ester bonds by acting as dehydrating agents. cymitquimica.comresearchgate.net While not the most direct route to ureas, they can be employed in urea synthesis.

The primary mechanism of carbodiimide (B86325) action involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. cymitquimica.comresearchgate.net This intermediate is then susceptible to nucleophilic attack by an amine to form an amide bond. For urea synthesis, a multi-step process or a less common pathway would be required.

One potential, albeit indirect, application involves using a carbodiimide to synthesize a carbamate (B1207046), which can then be reacted with an amine to form the urea. More commonly, carbodiimides are used to synthesize other carbodiimides from ureas via dehydration, which is the reverse of the desired reaction. cymitquimica.com Therefore, for the direct synthesis of simple ureas like this compound, carbodiimide-mediated coupling is not the most conventional or efficient approach compared to the isocyanate method.

Carbamoyl Chloride-Amine Reactions

The reaction between a carbamoyl chloride and an amine provides a direct and reliable method for forming unsymmetrical ureas. Carbamoyl chlorides (R₂NCOCl) are derivatives of carbamic acid and are reactive towards nucleophiles.

For the synthesis of this compound, two pathways are possible using this methodology:

Ethylcarbamoyl chloride reacting with 4-aminocyclohexanol: In this route, the readily available ethylamine is first converted to ethylcarbamoyl chloride. This is typically done by reacting ethylamine with phosgene or a phosgene substitute. The resulting ethylcarbamoyl chloride is then reacted with 4-aminocyclohexanol to yield the final product.

(4-hydroxycyclohexyl)carbamoyl chloride reacting with ethylamine: This pathway involves the formation of the more complex carbamoyl chloride from 4-aminocyclohexanol. As with isocyanate formation, the hydroxyl group would likely require protection prior to the reaction with phosgene. d-nb.info The protected (4-hydroxycyclohexyl)carbamoyl chloride would then be reacted with ethylamine, followed by deprotection of the hydroxyl group.

The reaction is generally straightforward, involving nucleophilic attack of the amine on the carbonyl carbon of the carbamoyl chloride, with the elimination of hydrogen chloride, which is neutralized by a base. nih.gov

Multicomponent Reactions (MCRs) for Urea Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient approach to complex molecular scaffolds. mdpi.comgoogle.com For the synthesis of urea-containing structures, the Biginelli reaction is a classic and widely studied MCR. google.comcymitquimica.comniscpr.res.in

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea (or thiourea). google.com This reaction produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are heterocyclic scaffolds containing a urea moiety. While this specific reaction does not produce the open-chain this compound, it exemplifies how MCRs can be powerfully applied to construct complex molecules incorporating a urea functional group in a highly convergent and atom-economical fashion. google.comniscpr.res.in Research has shown that the reaction can be catalyzed by the urea reactant itself. cymitquimica.comniscpr.res.in Other MCRs involving urea derivatives have also been developed, showcasing the versatility of this approach for generating diverse urea-based chemical libraries. mdpi.com

Stereochemical Control in Synthesis (e.g., cis- and trans-Isomer Considerations)

The cyclohexane ring in this compound can exist as two different geometric isomers: cis and trans. The spatial relationship between the ethylurea (B42620) and hydroxyl substituents is a critical aspect of the molecule's three-dimensional structure. sigmaaldrich.com Control over this stereochemistry is achieved by selecting the appropriate isomer of the key starting material, 4-aminocyclohexanol. nih.govmdpi.com

The synthesis of the trans-isomer of this compound, which is often the isomer of interest in pharmaceutical contexts, begins with trans-4-aminocyclohexanol. sigmaaldrich.comgoogle.com The reaction of trans-4-aminocyclohexanol with ethyl isocyanate proceeds with retention of the cyclohexane stereochemistry, yielding the final trans product.

The stereoselective synthesis of the cis and trans isomers of 4-aminocyclohexanol is therefore crucial.

Enzymatic Synthesis: Biocatalytic methods have been developed for the highly stereoselective preparation of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione. d-nb.infomdpi.com These one-pot cascade reactions utilize a combination of keto reductases (KREDs) and amine transaminases (ATAs). By selecting enzymes with complementary stereopreferences, either the cis or trans isomer can be produced with excellent diastereomeric purity. nih.govmdpi.com

Chemical Synthesis and Separation: Traditional chemical methods, such as the catalytic hydrogenation of p-aminophenol (paracetamol), often yield a mixture of cis and trans isomers. d-nb.info Separation of these isomers can then be achieved by methods such as fractional crystallization, often by forming a salt or derivative, or by chromatography. For example, a process for separating the isomers involves adjusting the freezing point of an aqueous solution and cooling to selectively crystallize the trans-isomer. The reduction of specific β-enaminoketones has also been shown to produce aminocyclohexanols with a high preference for the cis isomer. cymitquimica.comgoogle.comcymitquimica.com

The choice of the starting amino alcohol isomer directly dictates the stereochemical outcome of the final urea product.

Protecting Group Strategies for Hydroxyl Functionality

In multistep syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This process is known as protection. The hydroxyl group of 4-aminocyclohexanol is nucleophilic and acidic, and would react with many of the reagents used to modify the amino group, such as phosgene or carbamoyl chlorides. Therefore, protecting the hydroxyl group is a key strategic consideration.

An ideal protecting group must be:

Easy to introduce in high yield.

Stable to the conditions of the subsequent reaction(s).

Readily removed in high yield without affecting other functional groups.

For hydroxyl groups, common protecting groups include ethers and esters.

Silyl (B83357) Protection (e.g., TBDMS)

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal. The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly popular.

The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Imidazole is a highly effective catalyst and base for this reaction, which is typically carried out in a solvent like dimethylformamide (DMF). The resulting TBDMS ether is stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents.

The removal of the TBDMS group (deprotection) is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the exceptionally high strength of the silicon-fluoride bond. Deprotection can also be accomplished under acidic conditions, though TBDMS ethers are significantly more stable to acid hydrolysis than simpler silyl ethers like trimethylsilyl (B98337) (TMS) ethers. The differential stability of various silyl ethers allows for selective protection and deprotection strategies in complex molecules.

The table below summarizes common conditions for the protection of alcohols as TBDMS ethers and their subsequent deprotection.

| TBDMS Protection of Alcohols | ||

|---|---|---|

| Reagents | Solvent | General Conditions |

| TBDMS-Cl, Imidazole | DMF or CH₂Cl₂ | Room temperature |

| TBDMS-Cl, Triethylamine (B128534) (Et₃N), DMAP | DMF or CH₂Cl₂ | 0 °C to room temperature |

| TBDMSOTf, 2,6-Lutidine | CH₂Cl₂ or MeCN | 0 °C to room temperature |

| TBDMS Deprotection to Alcohols | ||

|---|---|---|

| Reagents | Solvent | General Conditions |

| Tetrabutylammonium fluoride (TBAF) | THF | 0 °C to room temperature |

| Hydrofluoric acid (HF) or HF-Pyridine | THF or MeCN | 0 °C to room temperature |

| Acetic Acid (AcOH) / H₂O | THF | Room temperature to 45 °C |

| Camphorsulfonic acid (CSA) | MeOH | Room temperature |

Data compiled from multiple sources.

Acyl Protection

In the synthesis of complex urea derivatives, acyl groups serve as effective protecting groups for amine functionalities. This strategy is particularly relevant when constructing unsymmetrical ureas to prevent the formation of undesired symmetrical byproducts. The protection of one amine with an acyl group allows for the controlled reaction of the other amine with an isocyanate or a carbamoylating agent.

One common acyl protecting group is the tert-butoxycarbonyl (Boc) group. The synthesis of nonsymmetrical ureas can be achieved starting from Boc-protected amines. acs.org A one-pot method involves the in situ generation of an isocyanate from a Boc-protected amine using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. acs.org This intermediate can then react with a second, unprotected amine to form the desired unsymmetrical urea in high yields. acs.org

Another approach involves the use of acyl groups as part of the final molecular structure, as seen in N-acyl urea compounds. The synthesis of these structures can be achieved in a two-step process, starting from an isocyanate and phenol (B47542) to generate an N-(phenoxycarbonyl)benzamide intermediate. nih.gov This intermediate can then be coupled with various amines, including those that are weakly nucleophilic, under mild conditions to produce the target acyl ureas. nih.gov This method is adaptable for creating diverse libraries of arylated acyl ureas. nih.gov In the context of developing HIV-1 protease inhibitors, extensive structure-activity relationship (SAR) studies have led to the synthesis of N-acyl azacyclic ureas that show high potency against drug-resistant viral strains. nih.gov

The selection of the acyl group and the reaction conditions is critical. For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors based on a 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, the nature of the N-acyl group on the piperidine (B6355638) ring was varied to study its effect on potency and pharmacokinetics. nih.gov This highlights the dual role of the acyl group, acting both as a synthetic handle and as a key pharmacophoric element.

Advanced Synthetic Strategies and Process Optimization

Modern organic synthesis emphasizes the development of efficient, safe, and scalable processes. For urea synthesis, this includes the adoption of flow chemistry, rigorous optimization of reaction parameters, and the use of advanced catalytic systems.

Flow chemistry offers significant advantages for the synthesis of ureas, including enhanced safety, better process control, and potential for automation. Continuous-flow systems, often involving sequential microreactors, have been developed for the synthesis of nonsymmetrically substituted ureas. acs.orgacs.org These systems allow for the spatial separation of reaction steps, such as the formation of an isocyanate intermediate and its subsequent reaction with an amine, enabling independent optimization of each step. acs.org

A key benefit of flow synthesis is the ability to handle hazardous intermediates, like isocyanates, safely by generating and consuming them in situ, minimizing operator exposure. acs.org The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FT-IR), allows for real-time monitoring of the reaction progress. acs.orgacs.org This data facilitates rapid optimization of parameters like reagent ratios, residence time, and temperature. acs.org

Machine learning algorithms are increasingly being coupled with flow chemistry platforms to accelerate process optimization. acs.orgrsc.org By using a Bayesian multi-objective optimization algorithm, for example, a set of optimal conditions can be identified efficiently, balancing trade-offs between yield and impurity formation. rsc.org This approach has been successfully applied to the synthesis of the anticancer drug Larotrectinib, which features an unsymmetrical urea moiety, demonstrating its potential for rapid scale-up with good purity and yield. acs.org

Table 1: Comparison of Batch vs. Flow Synthesis for Urea Derivatives

| Feature | Conventional Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Handling of hazardous intermediates (e.g., phosgene, isocyanates) can pose significant risks. acs.org | In situ generation and consumption of hazardous intermediates improves safety. acs.org |

| Process Control | Difficult to maintain precise control over temperature and mixing, especially during scale-up. | Precise control over temperature, pressure, and residence time. rsc.org |

| Reaction Time | Often requires longer reaction times. | Short reaction times can be achieved under mild conditions. acs.org |

| Optimization | Optimization via "one factor at a time" (OFAT) or Design of Experiments (DoE) can be slow and resource-intensive. rsc.org | Amenable to rapid optimization and automation, often coupled with machine learning algorithms. rsc.orgbeilstein-journals.org |

| Scalability | Scale-up can be challenging, with issues like symmetrical urea formation and solubility. acs.org | Easier and more predictable scalability by running the system for a longer duration. |

The choice of solvent and reaction temperature are critical parameters that significantly influence the yield, purity, and reaction rate in urea synthesis. Optimization of these conditions is essential for developing efficient and sustainable processes.

Water is emerging as a preferred solvent for some urea synthesis methods due to its environmental benefits and ability to promote unique selectivity. rsc.orgrsc.org A mild and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. rsc.org This process often results in products of high purity that can be isolated by simple filtration, circumventing the need for silica (B1680970) gel chromatography. rsc.org

In other systems, a range of organic solvents may be screened to find the optimal medium. The effect of the solvent on reaction yield is a key part of process optimization. researchgate.net For instance, in the synthesis of urea-formaldehyde polymers, reaction conditions including temperature, time, and pH are carefully controlled to achieve a desired degree of polymerization and specific release characteristics. nih.govacs.org Response surface methodology (RSM) is a powerful statistical tool used to model and optimize these interactions, identifying optimal conditions such as a reaction temperature of 42.5 °C and a reaction time of 66.2 minutes for a specific urea-formaldehyde product. nih.govnih.gov

Temperature plays a crucial role, with higher temperatures generally increasing the reaction rate. However, they can also lead to the formation of byproducts. For example, the thermal hydrolysis of urea to ammonia (B1221849) proceeds rapidly at temperatures above 100 °C (373 K). researchgate.net Careful temperature control is also vital when reacting diamines with urea to form cyclic ureas; temperatures between 120 and 140°C are used in the initial step to prevent the formation of linear polymers. google.com

Table 2: Effect of Reaction Conditions on Urea-Formaldehyde Synthesis

| Parameter | Optimal Value | Effect on Product Properties |

|---|---|---|

| Reaction Temperature | 42.5 °C | Influences the degree of polymerization and solubility rates (CWIR/HWIR). nih.gov |

| Reaction Time | 66.2 min | Affects the extent of reaction and polymer chain length. nih.gov |

| Urea/Formaldehyde Ratio | 1.68 | Determines the structure and nitrogen content of the final polymer. nih.gov |

| pH | 3.3 | Controls the reaction mechanism and rate in the two-step synthesis process. nih.gov |

Data derived from a study using Response Surface Methodology to optimize fertilizer properties. nih.gov

Catalysts are instrumental in modern urea synthesis, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions, which reduces energy consumption. numberanalytics.com A variety of catalytic systems have been developed, ranging from metal oxides to transition metal complexes and biocatalysts. numberanalytics.com

Different types of catalysts used in urea synthesis include:

Metal Oxides : Materials like titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have demonstrated high activity and stability in urea synthesis. numberanalytics.com

Zeolites : These microporous materials offer a high surface area and tunable acidity, which can enhance reaction rates and selectivity. numberanalytics.com

Supported Catalysts : Dispersing catalysts on support materials such as alumina (B75360) (Al₂O₃) or silica (SiO₂) can improve their stability and performance. numberanalytics.com

Hydrogenation Catalysts : Metals such as platinum, palladium, and rhodium are effective for producing urea from gaseous mixtures of NOx, CO, and a hydrogen source, with yields potentially exceeding 90%. google.com

Transition Metal Complexes : A tetraammineaquacopper(II) sulfate (B86663) complex, [Cu(NH₃)₄(OH₂)]SO₄, has been shown to catalyze the formation of urea from ammonium (B1175870) carbamate, achieving a yield of up to 18% where no significant urea formed without the catalyst. acs.org

Recent research has focused on the electrochemical synthesis of urea, which offers a sustainable alternative to traditional energy-intensive processes. confex.com In this area, copper (Cu) and zinc (Zn) based catalysts are being explored to facilitate the crucial C-N bond coupling in the co-reduction of CO₂ and nitrate (B79036) (NO₃⁻). confex.com By controlling the atomic-level spacing within copper catalysts, researchers have achieved a 17-fold increase in the urea production rate compared to existing copper catalysts. unist.ac.kr

Table 3: Examples of Catalysts in Urea Synthesis

| Catalyst System | Reactants | Key Findings |

|---|---|---|

| Platinum (Pt) or Rhodium (Rh) | NOx, CO, H₂/H₂O | Yields of urea can exceed 90% based on NOx conversion. google.com |

| [Cu(NH₃)₄(OH₂)]SO₄ | Ammonium Carbamate | Achieved up to 18% urea yield at 120 °C; no significant reaction without catalyst. acs.org |

| Cu-Zn Binary Catalysts | CO₂, NO₃⁻ | Amount of urea produced varied depending on the specific Cu-Zn catalyst structure. confex.com |

| Lithiated Cu₂O | CO₂, NO₃⁻ | Atomic-scale spacing in the catalyst led to a 17-fold increase in urea production rate. unist.ac.kr |

| Indium triflate | Alcohols, Urea | Catalyzes the synthesis of primary carbamates and N-substituted ureas from an eco-friendly carbonyl source. organic-chemistry.org |

Fragment-based synthesis is a powerful strategy for building complex molecules like this compound. This approach involves the synthesis and coupling of smaller, functionalized building blocks, or "fragments." The elaboration of cyclic amines is a key aspect of this strategy, allowing for the systematic exploration of chemical space around a core scaffold. researchgate.net

A method for the functionalization of cyclic amines at the β-sp³ position has been developed, which uses enecarbamates as versatile platform intermediates. researchgate.netnih.gov In this process, a protected cyclic amine is converted to an enecarbamate via electrochemical oxidation. This intermediate can then be derivatized through reactions like photoredox-catalyzed coupling with alkyl halides, effectively "growing" the fragment. researchgate.netnih.gov This allows for direct elaboration without requiring a complete de novo synthesis for each new analog. researchgate.net

The synthesis of cyclic ureas themselves often begins with diamines. google.com Careful control of reaction conditions is necessary to favor cyclization over linear polycondensation, particularly for larger rings. google.com Methods have been developed for the selective alkylation of diamines and their conversion to both symmetrically and non-symmetrically disubstituted cyclic ureas. google.com

In medicinal chemistry, this fragment-based approach is widely used. For example, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors were synthesized by combining different aryl fragments with an elaborated piperidine (a cyclic amine) core. nih.gov This modular approach allowed for a systematic investigation of structure-activity relationships, demonstrating that while substitution on the aryl ring was crucial for potency, a wide variety of groups were tolerated on the piperidine nitrogen. nih.gov Similarly, the transition from acyclic to cyclic ureas in the design of HIV-1 CCR5 antagonists substantially improved chemical stability and pharmacokinetic properties. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1'-carbonyldiimidazole |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea |

| 1-(1-adamantyl)-3-(1-propionylpiperidin-4-yl)urea |

| 2-chloropyridine |

| 4-nitrophenyl-N-benzyl carbamate |

| Alumina |

| Ammonia |

| Ammonium carbamate |

| Aniline |

| Benzylisocyanate |

| Carbon dioxide |

| Carbon monoxide |

| Cariprazine |

| Diethyl carbonate |

| Diphenylcarbonate |

| Ethylene carbonate |

| Formaldehyde |

| Larotrectinib |

| Phosgene |

| Potassium isocyanate |

| Silica |

| Tetraammineaquacopper(II) sulfate |

| Titanium dioxide |

| Trifluoromethanesulfonyl anhydride |

| Triphosgene |

| Urea |

Theoretical and Computational Chemistry Studies of 3 Ethyl 1 4 Hydroxycyclohexyl Urea

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. DFT is a computational approach that models the electron density of a system to determine its energy and other attributes. While specific DFT studies on 3-Ethyl-1-(4-hydroxycyclohexyl)urea are not prominent in the literature, this methodology would be the standard approach for a detailed molecular analysis.

An electronic structure analysis of this compound via DFT would provide critical insights into its reactivity and intermolecular interactions. Key parameters derived from such a study include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. For this compound, this would highlight the electronegative regions around the oxygen atoms of the carbonyl and hydroxyl groups and the nitrogen atoms of the urea (B33335) moiety, indicating sites susceptible to electrophilic attack and hydrogen bonding.

Atomic Charges: Calculation of partial charges on each atom would quantify the electron distribution, further refining the understanding of polar regions within the molecule.

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds in the ethylurea (B42620) side chain mean that this compound can exist in multiple three-dimensional conformations. Conformational analysis is used to identify the most stable, low-energy structures.

For this molecule, the analysis would focus on:

The chair, boat, and twist-boat conformations of the cyclohexane ring.

The axial versus equatorial positions of the hydroxyl and ethylurea substituents. The trans isomer is noted in some commercial sources. sigmaaldrich.com

The relative orientation of the ethyl group.

Computational methods can calculate the relative energies of these different conformers to determine the most probable structures under given conditions. Similar conformational studies have been performed for other cyclohexane derivatives to understand their structure-activity relationships. nih.gov

Quantum chemical calculations are frequently used to predict spectroscopic data, which can then be used to verify the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, help in the assignment of signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule's chemical bonds. This generates a predicted IR spectrum, showing characteristic peaks for functional groups like the N-H, C=O, O-H, and C-N bonds present in this compound. Such spectroscopic data has been reported for other 1,3-disubstituted ureas. researchgate.net

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not documented in the searched literature, this technique is essential for understanding the dynamic nature of a molecule. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to:

Study its conformational flexibility in a solvent (e.g., water) to see how it interacts with its environment.

Analyze the stability of its hydrogen bonding networks, both intramolecularly and with surrounding solvent molecules.

Simulate its interaction with a biological membrane or a protein active site to understand its transport and binding dynamics. Studies on other molecules have used MD simulations to investigate the stability of ligand-protein complexes over time. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (for in vitro mechanistic studies)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a cornerstone of rational drug design. Although no specific docking studies have been published for this compound, the urea scaffold is present in many biologically active compounds.

Studies on other urea derivatives have successfully used molecular docking to predict their potential as therapeutic agents. For instance, various 1,3-disubstituted urea analogs have been docked into the active sites of targets like the epidermal growth factor receptor (EGFR), DNA topoisomerase I, and human soluble epoxide hydrolase to investigate their potential as anticancer and anti-inflammatory agents. researchgate.netmdpi.com A hypothetical docking study of this compound would involve similar steps.

Illustrative Data from a Hypothetical Docking Study:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Hydrogen Bonds |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | -7.5 | Lys745, Met793 | Urea C=O with Lys745; Hydroxyl -OH with Asp855 |

This table is for illustrative purposes only and does not represent actual experimental data.

Application of Cheminformatics and Machine Learning for Molecular Design

Cheminformatics and machine learning (ML) are rapidly growing fields that leverage large datasets to predict molecular properties and guide the design of new compounds. These techniques could be applied to this compound and its analogs.

Quantitative Structure-Activity Relationship (QSAR): If a set of similar urea derivatives with known biological activity were available, a QSAR model could be built. This model would correlate structural features (descriptors) of the molecules with their activity, allowing for the prediction of the activity of new compounds like this compound.

Generative Models: Advanced ML models can design novel molecular structures based on a set of desired properties.

Reaction Prediction: Machine learning models can also predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. chemrxiv.org

These computational approaches are transforming chemical research by enabling faster and more targeted discovery of molecules with specific functions. copernicus.org

Structure Activity Relationship Sar Investigations of 3 Ethyl 1 4 Hydroxycyclohexyl Urea Derivatives

Design Principles for Modulating Molecular Interactions

The design of derivatives based on the 3-Ethyl-1-(4-hydroxycyclohexyl)urea scaffold is centered on modulating key molecular interactions, primarily hydrogen bonding and hydrophobic interactions. The urea (B33335) moiety is a critical pharmacophoric element, capable of forming multiple stable hydrogen bonds with protein targets, acting as both a hydrogen bond donor and acceptor. nih.gov This interaction is often vital for the compound's biological activity. nih.gov

The molecule's activity is also influenced by direct interactions with its biological target and indirect effects on the surrounding solvent, particularly water. nih.gov The ethyl group and the cyclohexyl ring contribute to the molecule's hydrophobic character, which can be crucial for binding to nonpolar pockets in a target protein. researchgate.net Design strategies often involve modifying these hydrophobic regions to improve binding affinity and solubility. Furthermore, the hydroxyl group on the cyclohexyl ring provides another key point for hydrogen bonding, and its spatial orientation is critical. Computational studies have shown that urea can interact directly with polar residues and the peptide backbone of proteins, thereby stabilizing non-native conformations. nih.gov

Impact of Stereochemistry on Structure-Function Relationships

Stereochemistry plays a pivotal role in the structure-function relationships of this compound derivatives. The cyclohexyl ring is not planar, and the relative orientation of the substituents—the urea group and the hydroxyl group—gives rise to cis and trans diastereomers. These isomers can have significantly different biological activities due to their distinct three-dimensional shapes and the resulting variations in how they interact with a biological target.

The trans isomer, for example, may present its functional groups in a spatial arrangement that is more complementary to the binding site of a target protein than the cis isomer. nih.gov The specific conformation of the cyclohexyl ring (e.g., chair or boat) and the equatorial or axial positioning of the substituents dictate the precise geometry of the molecule, which in turn affects the strength and nature of its interactions with the target. This highlights the importance of controlling stereochemistry during the synthesis and evaluation of these compounds.

Computational Approaches to SAR Elucidation

Computational methods are invaluable for elucidating the SAR of this compound derivatives, providing insights that guide the design and prioritization of new compounds for synthesis.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. For a molecule like this compound, a typical pharmacophore model would include:

Hydrogen bond donors and acceptors (from the urea and hydroxyl groups).

A hydrophobic feature (representing the ethyl group and cyclohexyl ring).

By aligning a series of active compounds, researchers can build a model that defines the crucial interaction points. This model can then be used to virtually screen large compound libraries to identify novel molecules that fit the pharmacophoric requirements and are likely to be active.

2D and 3D Molecular Fingerprinting for Similarity Analysis

Molecular fingerprints are digital representations of a molecule's structure, which can be used to quantify similarity between compounds. researchgate.net

2D Fingerprints: These are based on the 2D graph structure of the molecule, encoding information about atom types, connectivity, and substructural fragments. researchhub.com They are widely used for rapid similarity searching in large databases. researchgate.netnih.gov

3D Fingerprints: These incorporate information about the molecule's 3D shape and conformation, providing a more detailed representation of its spatial properties. arxiv.org

By comparing the fingerprints of active and inactive derivatives of this compound, researchers can identify structural features that are statistically correlated with biological activity. researchhub.com While 2D fingerprints are often effective, combining them with 3D similarity methods can reveal novel active compounds that might be missed by 2D analysis alone. nih.govnih.gov The Tanimoto coefficient is a common metric used to calculate the degree of similarity between the fingerprints of two molecules. researchgate.net

Role of Functional Group Substitutions on Activity Profiles

Systematic substitution of functional groups on the this compound scaffold is a classic strategy to probe its SAR. The nature, size, and position of these substituents can have a profound impact on the compound's activity profile. mdpi.com

Modifications can be made at several positions:

The Ethyl Group: Altering the alkyl chain (e.g., changing its length or introducing branching) can explore the size and shape of a hydrophobic pocket in the target protein.

The Cyclohexyl Ring: Introducing substituents on the ring can influence its conformation and modulate hydrophobic interactions. For instance, modifications at the 4-position of the cyclohexyl ring are common. nih.gov

The Urea Moiety: Substituting on the urea nitrogens can alter the molecule's hydrogen-bonding capacity and planarity, which can affect solubility and binding. nih.gov

The following table summarizes hypothetical outcomes of such substitutions to illustrate the process:

| Parent Compound | Modification | Position of Change | Hypothetical Effect on Activity |

| This compound | Replace ethyl with propyl | N1 of urea | May increase or decrease activity depending on pocket size |

| This compound | Replace hydroxyl with methoxy | C4 of cyclohexyl | Likely decrease due to loss of H-bond donor |

| This compound | Add a methyl group | C2 of cyclohexyl | May alter ring conformation and binding |

| This compound | Replace ethyl with a phenyl group | N1 of urea | Introduces aromatic interactions, may increase potency |

Studies on related urea compounds have shown that introducing different substituents on aryl rings or altering the linker between functional groups can dramatically change biological activity, underscoring the sensitivity of these systems to structural modifications. nih.govmdpi.com

Supramolecular Chemistry and Advanced Materials Applications of Urea Derivatives

Hydrogen Bonding Networks in Urea-Containing Architectures

The capacity of the urea (B33335) group to form strong and directional hydrogen bonds is the cornerstone of its utility in supramolecular chemistry. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. researchgate.net This dual functionality facilitates the formation of robust and predictable one-dimensional hydrogen-bonding arrays, which can further organize into more complex three-dimensional structures.

The nature of the substituents on the urea nitrogen atoms significantly influences the hydrogen-bonding capabilities and, consequently, the resulting supramolecular architecture. acs.org Steric and electronic effects of the substituents can modulate the strength and geometry of the hydrogen bonds, allowing for fine-tuning of the self-assembly process. For instance, bulky substituents can hinder or direct the formation of hydrogen-bonded chains, while electron-withdrawing or -donating groups can alter the acidity of the N-H protons and the basicity of the carbonyl oxygen. rsc.org

In the case of 3-Ethyl-1-(4-hydroxycyclohexyl)urea , the ethyl and 4-hydroxycyclohexyl groups attached to the urea nitrogen atoms play a crucial role in defining its potential supramolecular behavior. The cyclohexyl group, with its conformational flexibility, can influence the packing of the molecules, while the hydroxyl group introduces an additional site for hydrogen bonding, potentially leading to more complex and extended networks.

Self-Assembly Principles of Substituted Ureas

The self-assembly of substituted ureas is a spontaneous process driven by the formation of multiple hydrogen bonds, leading to the creation of ordered supramolecular structures. acs.org A common motif in the solid state and in non-polar solvents is the formation of a catemer chain, where adjacent urea molecules are linked by two N-H···O=C hydrogen bonds, creating a linear tape-like structure.

The introduction of different functional groups onto the urea backbone allows for the design of "smart" materials that can respond to external stimuli such as pH, temperature, or light. nih.gov For instance, the incorporation of a pH-sensitive group can lead to the reversible assembly and disassembly of the supramolecular structure. reading.ac.uk In This compound , the hydroxyl group could potentially be deprotonated at high pH, altering the hydrogen bonding network and leading to a change in the material's properties.

Table 1: Influence of Substituents on Urea Self-Assembly

| Substituent Type | Effect on Self-Assembly | Resulting Architectures |

| Bulky Alkyl/Aryl Groups | Steric hindrance, directs packing | Nanorods, nanofibers, zippers youtube.comacs.org |

| Functional Groups (e.g., -OH, -COOH) | Additional H-bonding sites, stimuli-responsive | Complex networks, responsive materials nih.govreading.ac.uk |

| Heterocyclic Groups | Modified H-bonding patterns, metal coordination | Diverse architectures, tunable properties nih.gov |

Formation of Molecularly Imprinted Polymers (MIPs) for Chemical Catalysis and Separation

Molecularly imprinted polymers (MIPs) are synthetic materials with recognition sites that are complementary in shape, size, and functionality to a template molecule. acs.org Urea derivatives are excellent functional monomers for the creation of MIPs due to their ability to form strong and specific hydrogen bonds with a wide range of template molecules, particularly those containing carboxylate, phosphate (B84403), or sulfonate groups. acs.orgnih.gov

The process of molecular imprinting involves the polymerization of a functional monomer (such as a urea-containing monomer) and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are "imprinted" with the memory of the template. These imprinted sites can then selectively rebind the template or structurally similar molecules. qub.ac.uk

MIPs based on urea derivatives have shown significant promise in various applications, including:

Chemical Catalysis: By imprinting a transition state analog of a chemical reaction, MIPs can be designed to act as artificial enzymes, catalyzing the reaction with high selectivity. mdpi.com

Separation and Purification: The selective binding properties of MIPs make them ideal for the separation of specific molecules from complex mixtures, such as the recovery of valuable catalysts or the removal of pollutants. acs.orgqub.ac.uk

Sensors: The binding of a target molecule to a urea-based MIP can induce a measurable signal (e.g., a change in color or fluorescence), enabling the development of chemical sensors.

The use of This compound as a functional monomer in MIPs could be envisioned. The urea group would provide the primary binding site for a target template through hydrogen bonding, while the hydroxyl group could offer a secondary interaction site, potentially enhancing the selectivity and binding affinity of the imprinted polymer. google.com

Table 2: Applications of Urea-Based Molecularly Imprinted Polymers

| Application | Principle | Example |

| Chemical Catalysis | Imprinting of transition state analogs | Enantioselective synthesis mdpi.com |

| Catalyst Recovery | Selective binding and release of organocatalysts | Recycling of Schreiner's thiourea (B124793) catalyst qub.ac.uk |

| Anion Recognition | Creation of binding sites for specific anions | Switchable recognition of phosphate and sulfate (B86663) acs.org |

| Dialysis | Selective removal of urea from dialysate | Urea adsorbents for hemodialysis google.com |

Role of Urea Derivatives in Polymer Chemistry (e.g., Poly(carbonate-co-urea) Copolymers)

Urea derivatives are versatile building blocks in polymer chemistry, where they can be incorporated into the polymer backbone to impart specific properties. The hydrogen bonding capabilities of the urea group can lead to the formation of physical cross-links between polymer chains, resulting in materials with enhanced mechanical properties, such as increased toughness and elasticity. reading.ac.ukresearchgate.net

One notable example is the development of poly(carbonate-co-urea) copolymers. google.com These materials are synthesized through the melt polymerization of a dihydroxy compound, a diaryl carbonate, and a urea compound. The resulting copolymer contains both carbonate and carbamate (B1207046) linkages in its backbone. The presence of the urea-derived carbamate groups introduces hydrogen bonding sites, which can significantly influence the thermal and mechanical properties of the copolymer.

The incorporation of urea compounds into the polymer structure can lead to:

Improved Mechanical Properties: The hydrogen bonds act as reversible cross-links, dissipating energy and increasing the toughness and ductility of the material. researchgate.net

Enhanced Thermal Stability: The strong intermolecular interactions can increase the glass transition temperature and melting point of the polymer.

Self-Healing Properties: The reversible nature of the hydrogen bonds can allow the material to repair itself after damage. nih.gov

Design of Coordination Cages and Host-Guest Systems

Coordination cages are self-assembled, three-dimensional structures formed by the coordination of metal ions with organic ligands. wikipedia.org These cages possess well-defined internal cavities that can encapsulate guest molecules, leading to applications in catalysis, drug delivery, and molecular recognition. iisc.ac.in

Urea-functionalized ligands are increasingly being used in the construction of coordination cages. The urea groups can be positioned to point into the cavity of the cage, where they can act as binding sites for guest molecules through hydrogen bonding. researchgate.net This allows for the selective encapsulation of guests that are complementary in size, shape, and functionality to the interior of the cage.

The design principles for urea-containing coordination cages involve:

Ligand Design: The synthesis of ligands that incorporate both a metal-coordinating group (e.g., pyridine (B92270), pyrazole) and one or more urea functionalities.

Self-Assembly: The reaction of the ligand with a suitable metal ion (e.g., palladium(II), iron(II)) to form the desired cage structure. nih.gov

Host-Guest Chemistry: The study of the binding of guest molecules within the cage's cavity and the effect of encapsulation on the properties of the guest. researchgate.net

For example, a Fe4L6 cage functionalized with urea groups has been shown to encapsulate a gold catalyst and a urea-containing substrate, bringing them into close proximity and facilitating a chemical reaction. researchgate.net This demonstrates the potential of urea-containing coordination cages to act as "nanoreactors," mimicking the function of enzymes.

The compound This compound itself is not a ligand for forming coordination cages. However, by chemically modifying it to include a metal-coordinating moiety, it could be transformed into a building block for such supramolecular architectures. The urea and hydroxyl groups would then be available to interact with guest molecules encapsulated within the resulting cage.

Advanced Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in the 4-hydroxycyclohexyl ring of 3-Ethyl-1-(4-hydroxycyclohexyl)urea makes stereocontrol a paramount challenge and a significant area for future research. The biological activity of chiral molecules is often highly dependent on their specific stereochemistry. Therefore, the development of synthetic methods that provide precise control over the cis/trans and R/S configurations of the substituents on the cyclohexane (B81311) ring is crucial for elucidating structure-activity relationships and for the synthesis of enantiomerically pure compounds for potential pharmaceutical applications.

Future research in this area is likely to focus on several key strategies:

Enzymatic and Chemoenzymatic Approaches: Biocatalysis offers a powerful tool for achieving high stereoselectivity under mild reaction conditions. Recent advancements in the use of keto reductases (KREDs) and amine transaminases (ATAs) for the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione (B43130) demonstrate the potential of enzymatic cascades. d-nb.inforesearchgate.net A similar strategy could be envisioned for the synthesis of chiral 4-aminocyclohexanol precursors to this compound, allowing for the selective formation of specific diastereomers.

Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful strategy for the asymmetric synthesis of complex molecules. Organocatalytic methods, such as those involving chiral squaramides or isothioureas, could be developed for the enantioselective synthesis of functionalized cyclohexanes, which could then be converted to the target urea (B33335). nih.govnih.govbeilstein-journals.orgrsc.org

Chiral Resolution Techniques: For racemic mixtures of this compound or its precursors, advanced chiral resolution techniques will be essential. Beyond classical methods like diastereomeric salt formation, modern approaches such as chiral chromatography and cocrystallization-based methods offer efficient means of separating enantiomers. wikipedia.orgrsc.org The development of specific chiral stationary phases or tailored cocrystal formers for this compound class represents a viable research direction.

A summary of potential stereoselective synthetic strategies is presented in Table 7.1.

| Methodology | Description | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | Use of enzymes like keto reductases and amine transaminases to stereoselectively synthesize chiral 4-aminocyclohexanol precursors. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes, optimization of one-pot cascade reactions. |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules to catalyze the enantioselective formation of the substituted cyclohexane ring. | Metal-free catalysis, operational simplicity, broad substrate scope. | Design of novel organocatalysts, exploration of new asymmetric reaction pathways. |

| Chiral Resolution | Separation of racemic mixtures into individual enantiomers using techniques like chiral chromatography or cocrystallization. | Access to both enantiomers from a single synthesis, applicable to various scales. | Development of specific chiral stationary phases, design of effective resolving agents and cocrystal formers. |

Table 7.1: Potential Stereoselective Synthetic Methodologies for this compound

Integration of Advanced Computational and Experimental Approaches

The interplay between computational modeling and experimental validation is a cornerstone of modern chemical research. For this compound, this integrated approach can provide deep insights into its conformational preferences, electronic properties, and potential biological interactions, thereby guiding further experimental work.

Future research directions in this domain include:

Conformational Analysis: The flexibility of the cyclohexane ring and the rotational freedom around the urea bonds lead to a complex conformational landscape. Advanced computational methods, such as Well-Tempered Metadynamics, can be employed to explore the conformational free-energy surfaces of this compound and its derivatives. researchgate.netnih.gov These studies, validated by experimental techniques like NMR spectroscopy and X-ray crystallography, are crucial for understanding how the molecule's shape influences its properties and interactions.

Quantum Chemical Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.govresearchgate.netchemrevlett.com Such calculations can help to rationalize the reactivity of the hydroxyl and urea functional groups and to predict the outcomes of potential chemical transformations.

Molecular Docking and Dynamics Simulations: In the context of drug discovery, computational docking studies can predict the binding modes of this compound with biological targets like enzymes or receptors. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to estimate binding affinities, providing a rational basis for the design of more potent and selective analogs.

Exploration of New Chemical Transformations and Reactivity Profiles

The presence of both a hydroxyl group and a urea functionality in this compound opens up a wide range of possibilities for further chemical modification. Exploring the reactivity of these groups can lead to the synthesis of novel derivatives with unique properties and applications.

Key areas for future investigation include:

Derivatization of the Hydroxyl Group: The hydroxyl group can serve as a handle for a variety of chemical transformations, including esterification, etherification, and oxidation. msu.edu These modifications can be used to tune the molecule's polarity, solubility, and biological activity. Chemoselective methods that target the hydroxyl group in the presence of the urea moiety will be of particular interest. nih.gov

Modification of the Urea Moiety: The urea functional group can also be a site for further reactions. For example, N-alkylation or N-arylation could be explored to modulate the hydrogen-bonding capabilities and conformational preferences of the molecule. nih.gov

Development of Novel Catalytic Applications: The ability of the urea group to form strong hydrogen bonds suggests that this compound and its derivatives could be investigated as organocatalysts for various chemical transformations. rsc.org

Expanding Applications in Advanced Materials Science and Chemical Biology Tool Development

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in the development of advanced materials and as tools for chemical biology research.

Future research in these areas may focus on:

Supramolecular Materials: The hydrogen-bonding capabilities of the urea and hydroxyl groups make this compound an attractive building block for the construction of supramolecular assemblies, such as gels, liquid crystals, and polymers. acs.orgnih.govnih.govacs.org The self-assembly properties of these molecules could be tailored by modifying their structure, leading to materials with tunable mechanical, optical, or responsive properties.

Chemical Probes and Biosensors: Functionalized derivatives of this compound could be designed as chemical probes to study biological processes. For example, by incorporating a fluorescent reporter group, it may be possible to develop sensors for specific enzymes or receptors. The urea moiety is a known pharmacophore for various targets, which could be exploited in the design of such probes. acs.orgnih.gov

Polymer Chemistry: The di-functional nature of this compound (with the hydroxyl group and the N-H protons of the urea) suggests its potential use as a monomer or cross-linking agent in polymer synthesis. This could lead to the development of novel polyurethanes or other polymers with unique properties imparted by the cyclohexylurea (B1359919) moiety.

A summary of potential applications is provided in Table 7.2.

| Application Area | Description | Key Features to Exploit | Potential Research Directions |

| Advanced Materials | Use as a building block for supramolecular materials and polymers. | Hydrogen-bonding capabilities of urea and hydroxyl groups, structural rigidity of the cyclohexyl ring. | Synthesis of self-assembling gels and liquid crystals, development of novel polyurethanes with tailored properties. |

| Chemical Biology | Design of chemical probes and biosensors for studying biological systems. | Potential for specific interactions with biological targets, ability to incorporate reporter groups. | Synthesis of fluorescently labeled derivatives, development of affinity-based probes for enzyme studies. |

Table 7.2: Potential Applications of this compound and its Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-1-(4-hydroxycyclohexyl)urea, and what critical parameters influence reaction efficiency?

- Methodological Answer : The synthesis typically involves urea-forming reactions, such as the condensation of 4-hydroxycyclohexylamine with ethyl isocyanate. Key parameters include reaction temperature (optimized at 40–60°C), molar ratios (1:1.2 amine:isocyanate), and solvent choice (e.g., THF or DCM). Catalysts like triethylamine may accelerate the reaction. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be validated?

- Methodological Answer : Use H/C NMR to confirm urea bond formation and cyclohexanol substitution patterns. FT-IR can validate N-H and carbonyl stretches (e.g., 1640–1680 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight. Validate ambiguous peaks via 2D NMR (e.g., COSY, HSQC) and cross-check with computational predictions (DFT calculations) .

Q. How can researchers optimize crystallization conditions for this compound to improve yield and purity?

- Methodological Answer : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using gradient cooling (5°C increments). Monitor supersaturation via turbidity measurements. Utilize anti-solvent vapor diffusion for slow crystal growth. Characterize crystals via X-ray diffraction to confirm lattice stability. Statistical tools like factorial design can identify optimal solvent/antisolvent ratios .

Q. What strategies ensure stability during long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon) in amber glass vials at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of urea bonds) should be quantified using validated analytical methods. Add stabilizers like BHT (0.01% w/w) if oxidative degradation is observed .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be systematically resolved?

- Methodological Answer : For conflicting NMR assignments, perform deuterium exchange experiments to identify labile protons. Use heteronuclear coupling constants () to distinguish regioisomers. Cross-validate with computational NMR shifts (GIAO method) and replicate experiments under standardized conditions (e.g., 500 MHz spectrometer, DMSO-d). Publish raw data in supplementary materials for peer review .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer : Employ density functional theory (DFT) to model transition states for urea bond cleavage or substitution reactions. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental yields. Software like Gaussian or ORCA is recommended for accuracy .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

- Methodological Answer : Synthesize N-labeled analogs to track urea bond dynamics via N NMR. Use deuterated solvents (DO) to study proton exchange rates. For radical pathways, employ EPR spin-trapping agents (e.g., TEMPO). Combine isotopic data with kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .

Q. What in vitro assays are appropriate for assessing the biological activity of this compound derivatives?

- Methodological Answer : Screen for enzyme inhibition (e.g., urease) using spectrophotometric assays (Berthelot method). For cytotoxicity, use MTT assays on HEK-293 or HepG2 cells. Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Dose-response curves (IC) should be statistically validated with ≥3 replicates .

Data Presentation Guidelines

| Parameter | Example Value | Validation Method |

|---|---|---|

| Synthetic Yield | 72% ± 3% | Triplicate experiments |

| NMR Purity | >98% (by H NMR) | Integration of impurity peaks |

| Thermal Stability | Decomposition at 210°C | TGA/DSC analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.